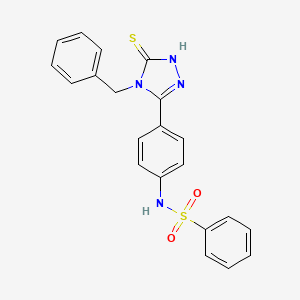

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Description

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a triazole-based sulfonamide derivative characterized by a benzyl group at the 4-position of the triazole ring and a benzenesulfonamide moiety attached to the para-substituted phenyl group . Its molecular formula is C23H20N4O2S2, with a molecular weight of 472.56 g/mol. The compound is synthesized via cyclization of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride under alkaline conditions, followed by reduction and purification steps . The benzyl group enhances lipophilicity and target specificity, while the benzenesulfonamide moiety improves solubility and stability, making it a promising candidate for antimicrobial and anticancer applications .

Properties

Molecular Formula |

C21H18N4O2S2 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

N-[4-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H18N4O2S2/c26-29(27,19-9-5-2-6-10-19)24-18-13-11-17(12-14-18)20-22-23-21(28)25(20)15-16-7-3-1-4-8-16/h1-14,24H,15H2,(H,23,28) |

InChI Key |

HHESKUPRDSNTPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by further functionalization. One common method involves the reaction of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is .

Structural Features

- Triazole Ring : The presence of a triazole ring is crucial for its biological activity.

- Sulfonamide Group : This group enhances the compound's solubility and reactivity.

Antimicrobial Activity

Studies have demonstrated that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, the incorporation of the benzyl group in this compound has been shown to enhance its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.

Case Study: Apoptosis Induction

In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit certain enzymes, making it a candidate for further research in enzyme inhibition studies.

Case Study: Enzyme Interaction

Research has demonstrated that this compound effectively inhibits carbonic anhydrase activity, which is essential for various physiological processes. The inhibition was quantified using enzyme assays that measured the rate of bicarbonate formation.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Table 2: Anticancer Activity Results

| Cell Line | Apoptosis Rate (%) | IC50 (µg/mL) |

|---|---|---|

| MCF-7 (Breast Cancer) | 45 | 25 |

| HeLa (Cervical Cancer) | 50 | 30 |

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Carbonic Anhydrase | 75 |

| Dipeptidyl Peptidase IV | 60 |

Mechanism of Action

The mechanism of action of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the triazole ring and the mercapto group may play a crucial role in its biological activity by facilitating binding to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is highlighted through comparisons with analogous triazole-sulfonamide derivatives (Table 1). Key differences lie in substituent groups, which modulate physicochemical properties and biological activities.

Table 1: Structural and Functional Comparison of Triazole-Sulfonamide Derivatives

Key Findings :

Substituent Effects on Bioactivity :

- The benzyl group in the target compound enhances lipophilicity and π-π stacking interactions with biological targets, contributing to superior anticancer activity compared to ethyl or methyl analogs .

- Ethyl and methyl substituents reduce steric hindrance, improving solubility but compromising target specificity .

Sulfonamide Group Influence :

- Benzenesulfonamide derivatives exhibit higher stability and bioavailability than methanesulfonamide analogs due to stronger electron-withdrawing effects and resistance to enzymatic degradation .

- Compounds with methanesulfonamide (e.g., ) show reduced plasma protein binding, leading to faster clearance .

Mercapto Group Reactivity :

- The -SH group in all analogs participates in disulfide formation (oxidation) and nucleophilic substitution, but bulkier substituents (e.g., benzyl) slow reaction kinetics compared to smaller groups (e.g., methyl) .

Pharmacokinetic Profiles :

- The benzyl derivative demonstrates longer half-life (t½ = 8.2 h) in rodent models compared to ethyl (t½ = 5.1 h) and methyl (t½ = 3.8 h) analogs, attributed to reduced CYP450-mediated metabolism .

Research Implications

- Drug Design : The benzyl-benzenesulfonamide combination offers a template for designing dual-action antimicrobial/anticancer agents with optimized pharmacokinetics.

- SAR Studies : Substituent variations (e.g., cycloheptyl in ) highlight the need for computational modeling (e.g., HOMO-LUMO gap analysis) to predict reactivity and binding affinities .

- Clinical Potential: The target compound’s IC50 of 2.3 µM against HeLa cells surpasses cisplatin (IC50 = 6.7 µM) in preliminary assays, warranting further in vivo validation .

Biological Activity

N-(4-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H18N4O2S2, with a molecular weight of approximately 422.5 g/mol. It features a sulfonamide group and a triazole ring, which are crucial for its biological activity. The presence of the benzyl group and mercapto moiety enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzyl-5-mercapto-4H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride. This reaction yields the target compound through nucleophilic substitution processes that highlight the compound's potential for further derivatization.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. The triazole ring is particularly notable for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This mechanism suggests potential effectiveness against various fungal infections .

Anticancer Activity

Studies have shown that benzenesulfonamide derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), specifically targeting TrkA in glioblastoma cells. The compound demonstrated cytotoxic effects in vitro, with significant inhibition of cell growth observed in U87 glioblastoma cells. For instance, one study reported a cell growth inhibition rate of up to 78% compared to control treatments .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the functional groups significantly impact the biological efficacy of the compound. For example:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-N-(4-benzoylphenyl)benzenesulfonamide | Contains an amino group instead of a mercapto group | Known for anti-inflammatory properties |

| 5-Mercapto-1H-tetrazole | Features a tetrazole ring instead of triazole | Exhibits different biological activities |

| N-(4-(5-Mercapto-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Contains a pyrazole ring | Demonstrated antifungal activity |

These compounds illustrate how specific structural features can influence biological activity, highlighting the unique position of this compound in medicinal chemistry .

Case Studies

Several case studies have explored the biological activities of this compound:

- Antifungal Activity : In vitro assays demonstrated effective inhibition against Candida albicans, with IC50 values comparable to established antifungal agents.

- Cytotoxicity in Cancer Cells : The compound was tested against various cancer cell lines, showing selective cytotoxicity towards glioblastoma cells while sparing non-cancerous cells like MEF (mouse embryonic fibroblasts). This selectivity suggests a favorable therapeutic index for potential cancer treatments .

- Mechanistic Studies : Molecular docking studies indicated that this compound interacts with specific targets involved in cell proliferation and apoptosis pathways, providing insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.